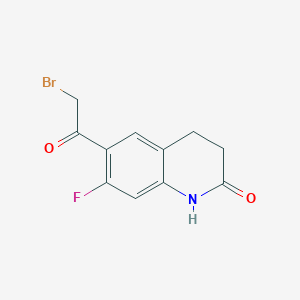

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

カタログ番号 B1371096

CAS番号:

1153886-14-6

分子量: 286.1 g/mol

InChIキー: DMSOZRYLFABEIR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

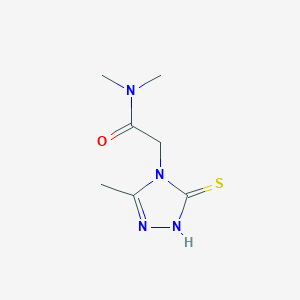

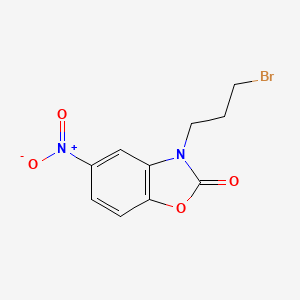

The compound “6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is likely a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess various biological activities and are often used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, bromoacetyl compounds are often synthesized through bromination of the corresponding acetyl compounds . The presence of the bromoacetyl group can make the compound a good electrophile, which can be useful in further synthetic transformations .Molecular Structure Analysis

The compound likely contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. It also has a bromoacetyl group attached at the 6-position and a fluoro group at the 7-position .Chemical Reactions Analysis

Bromoacetyl compounds are often used as building blocks in organic synthesis due to their reactivity. They can undergo various reactions such as nucleophilic substitution reactions .科学的研究の応用

Synthesis and Chemical Properties

- 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is used in the synthesis of various quinoline derivatives. It's involved in bromination reactions and one-pot syntheses, leading to the efficient creation of tribromoquinolines and dibromoquinolines (Şahin et al., 2008). Additionally, it participates in lithium–halogen exchange reactions for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).

Antimicrobial Applications

- Certain derivatives of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, particularly those combined with fluoro-substituted coumarin and phenyl rings, have demonstrated potent antimicrobial activity. This suggests its potential in the development of new antimicrobial agents (Ansari & Khan, 2017).

Applications in Catalysis

- This compound is used in the asymmetric hydrogenation of quinolines, catalyzed by chiral cationic ruthenium complexes. This process is significant for the synthesis of biologically active tetrahydroquinolines, which are crucial in pharmaceuticals (Wang et al., 2011).

Applications in Optical Resolution

- The compound plays a role in the optical resolution processes, particularly in the context of its fluoro and methyl substituted derivatives. These processes are essential for the synthesis of optically pure tetrahydroquinolines, important in various chemical and pharmaceutical applications (Kmecz et al., 2001).

Applications in Antimycobacterial Activities

- Novel fluoroquinolones synthesized from derivatives of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one have been evaluated for their antimycobacterial activities. These compounds have shown promising results against various strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).

Crystal Engineering and Optical Properties

- Fluorinated isoquinolines, including those derived from 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, are used in crystal engineering. Their fluorine substitution impacts packing features in crystal lattices, which is crucial for the development of new materials with specific properties (Choudhury & Row, 2006).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSOZRYLFABEIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

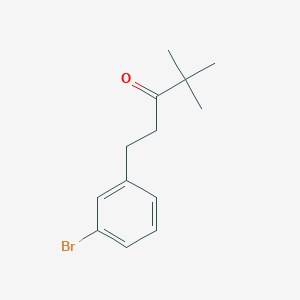

1-(3-Bromophenyl)-4,4-dimethylpentan-3-one

1099653-33-4

![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

amine](/img/structure/B1371032.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)